Technical Guide: Physicochemical Properties of N1-(4-chlorobenzyl)-N3,N3-diethyl-1,3-propanediamine
Technical Guide: Physicochemical Properties of N1-(4-chlorobenzyl)-N3,N3-diethyl-1,3-propanediamine
Introduction
N1-(4-chlorobenzyl)-N3,N3-diethyl-1,3-propanediamine is a substituted diamine with potential applications in pharmaceutical and chemical research. Its structure, featuring a substituted benzyl group and a diethylaminoalkyl chain, suggests a complex interplay of physicochemical properties that will govern its behavior in both chemical and biological systems. As with any compound of interest in drug discovery and development, a thorough understanding of its physicochemical characteristics is paramount for predicting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for developing suitable formulations.[1][2]
This technical guide provides a comprehensive overview of the key physicochemical properties of N1-(4-chlorobenzyl)-N3,N3-diethyl-1,3-propanediamine. Due to the limited availability of specific experimental data for this molecule in public literature, this guide will focus on the established methodologies for determining these critical parameters. The protocols described herein are designed to be self-validating and are grounded in authoritative scientific principles, providing a robust framework for researchers to characterize this and similar molecules.
Chemical Identity
| Property | Value | Source |
| IUPAC Name | N1-(4-chlorobenzyl)-N3,N3-diethyl-1,3-propanediamine | ChemWhat[3] |
| CAS Number | 61798-10-5 | BLDpharm[4], ChemWhat[3] |
| Molecular Formula | C10H15ClN2 | ChemWhat[3] |
| Molecular Weight | 198.69 g/mol | ChemWhat[3] |
| Canonical SMILES | C1=CC(=CC=C1CNCCCN(CC)CC)Cl | ChemWhat[3] |
Core Physicochemical Properties: A Methodological Approach
The fundamental physicochemical properties of a drug candidate dictate its journey through the body and its interaction with biological targets.[1] For N1-(4-chlorobenzyl)-N3,N3-diethyl-1,3-propanediamine, an aliphatic amine, these properties are influenced by its molecular structure, including the presence of basic nitrogen atoms and a lipophilic chlorobenzyl group.[5][6] This section outlines the experimental determination of aqueous solubility, ionization constant (pKa), and lipophilicity (logP).
Aqueous Solubility
Aqueous solubility is a critical determinant of a drug's absorption and bioavailability.[7] For ionizable compounds like N1-(4-chlorobenzyl)-N3,N3-diethyl-1,3-propanediamine, solubility is highly dependent on pH.[8][9] The Biopharmaceutics Classification System (BCS) considers a drug "highly soluble" if its highest marketed dose dissolves in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8.[7][10]
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic solubility.[7][10][11]
Principle: An excess of the solid compound is agitated in a specific aqueous buffer until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then quantified.
Step-by-Step Methodology:
-
Preparation of Buffers: Prepare a series of buffers covering the physiologically relevant pH range (e.g., pH 1.2, 4.5, and 6.8 as recommended by the WHO).[10]
-
Sample Preparation: Add an excess amount of N1-(4-chlorobenzyl)-N3,N3-diethyl-1,3-propanediamine to vials containing the prepared buffers. Ensure enough solid is present to form a suspension throughout the experiment.[8]
-
Equilibration: Seal the vials and place them in a shaker bath maintained at a constant temperature (typically 37 °C for biopharmaceutical relevance).[7][10] Agitate the samples for a sufficient duration (e.g., 24-72 hours) to reach equilibrium. The pH of the suspension should be verified at the beginning and end of the experiment.[8]
-
Sample Collection and Separation: At various time points (e.g., 24, 48, 72 hours), collect aliquots from each vial. Separate the undissolved solid from the solution by centrifugation followed by filtration through a low-binding filter.[7]
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[8] HPLC is preferred over spectrophotometry as it can distinguish the analyte from potential impurities or degradants.[8]
-
Equilibrium Confirmation: Equilibrium is confirmed when consecutive measurements of the solute concentration are consistent (e.g., within a 10% deviation).[10]
Data Presentation:
| pH | Temperature (°C) | Solubility (mg/mL) | Standard Deviation |
| 1.2 | 37 | To be determined | To be determined |
| 4.5 | 37 | To be determined | To be determined |
| 6.8 | 37 | To be determined | To be determined |
Ionization Constant (pKa)
The pKa is the pH at which a molecule exists in a 50:50 ratio of its ionized and un-ionized forms. For a basic compound like N1-(4-chlorobenzyl)-N3,N3-diethyl-1,3-propanediamine, the pKa values will dictate the extent of protonation at different physiological pHs, which in turn affects its solubility, permeability, and target binding.[1][2][12]
Experimental Protocol: Potentiometric Titration
Potentiometric titration is a precise and widely used method for pKa determination.[12]
Principle: A solution of the compound is titrated with a standardized acid or base, and the resulting change in pH is monitored with a pH meter. The inflection point of the titration curve corresponds to the pKa.[12]
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh and dissolve a sample of N1-(4-chlorobenzyl)-N3,N3-diethyl-1,3-propanediamine in a suitable solvent (e.g., water or a co-solvent system if solubility is low).
-
Titration Setup: Place the solution in a thermostated vessel and use a calibrated pH electrode to monitor the pH.
-
Titration: Gradually add a standardized solution of a strong acid (e.g., HCl) to the sample solution. Since the target compound is a base, an acidic titrant is used.[12]
-
Data Acquisition: Record the pH of the solution after each incremental addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region or by calculating the first derivative of the titration curve to identify the inflection point.
Causality in Experimental Choices: Potentiometric titration is chosen for its accuracy and direct measurement of the compound's buffering capacity.[12] The use of a co-solvent may be necessary if the compound's free base form has low aqueous solubility, but it's important to note that this can slightly alter the apparent pKa.
Lipophilicity (logP and logD)
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial parameter for predicting membrane permeability and overall ADMET properties.[13][14] It is commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water.[13][14][15]
LogP vs. LogD:
-
LogP refers to the partition coefficient of the neutral (un-ionized) form of the molecule.[13][16]
-
LogD is the distribution coefficient at a specific pH, accounting for all forms of the molecule (ionized and un-ionized).[13][16] For an ionizable compound, logD is pH-dependent. Measuring logD at pH 7.4 is particularly relevant for predicting behavior at physiological pH.[13][16]
Experimental Protocol: Shake-Flask Method for logP/logD Determination
The shake-flask method is considered the "gold standard" for logP measurement due to its direct and accurate nature.[13][15]
Principle: The compound is dissolved in a biphasic system of n-octanol and water (or a buffer of a specific pH for logD). After equilibration, the concentration of the compound in each phase is measured to calculate the partition or distribution coefficient.[13]
Step-by-Step Methodology:
-
Phase Preparation: Pre-saturate n-octanol with water (or buffer) and vice versa to ensure thermodynamic equilibrium.
-
Partitioning: Add a known amount of N1-(4-chlorobenzyl)-N3,N3-diethyl-1,3-propanediamine to a mixture of the pre-saturated n-octanol and aqueous phases in a flask.
-
Equilibration: Agitate the flask for a sufficient time to allow for complete partitioning of the compound between the two phases.
-
Phase Separation: Allow the two phases to separate completely, often aided by centrifugation.
-
Quantification: Carefully sample each phase and determine the concentration of the compound using a suitable analytical technique, such as UV/Vis spectroscopy or LC-MS.[13]
-
Calculation:
-
P = [Concentration in Octanol] / [Concentration in Aqueous Phase]
-
logP (or logD) = log10(P)
-
Data Presentation:
| Parameter | pH | Value |
| logP | (pH where compound is neutral) | To be determined |
| logD | 7.4 | To be determined |
Visualizing Experimental Workflows
Solubility Determination Workflow
Caption: Relationship between pKa, logP/D, and ADME.
Conclusion
References
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- IDEAS/RePEc. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development.
- DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
- ijirss. (2025, November 7). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development.
- SciSpace. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
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- ResearchGate. (2025, November 14). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development.
- Sai Life Sciences. Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development.
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- PubMed. (2018, February 6). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver.
- PMC. (2023, February 23). Development and Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method.
- Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity.
- BLDpharm. 61798-10-5|N1-(4-Chlorobenzyl)propane-1,3-diamine.
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- PMC. General Equation to Estimate the Physicochemical Properties of Aliphatic Amines.
- ChemWhat. N-(4-chlorobenzyl)propane-1,3-diamine CAS#: 61798-10-5.
- ACS Publications. (2023, December 14). General Equation to Estimate the Physicochemical Properties of Aliphatic Amines.
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